molecular formula C17H14BrN3O2S B7754435 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7754435
M. Wt: 404.3 g/mol
InChI Key: MMVVXXOEAIBQNS-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfanyl group, and a pyrido[2,3-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the reaction of sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate with 2-bromo-1-(4-bromophenyl)ethan-1-one, resulting in a mixture of products, including the target compound and its intramolecular cyclization product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one is unique due to the presence of the bromophenyl and sulfanyl groups, which confer distinct chemical properties and potential biological activities . Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-9-7-10(2)19-15-14(9)16(23)21-17(20-15)24-8-13(22)11-3-5-12(18)6-4-11/h3-7H,8H2,1-2H3,(H,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVVXXOEAIBQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)Br)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)Br)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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